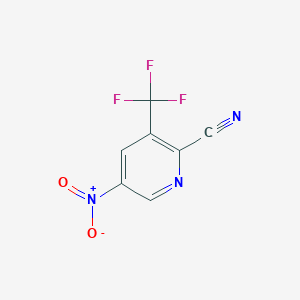

5-Nitro-3-(trifluoromethyl)picolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N3O2/c8-7(9,10)5-1-4(13(14)15)3-12-6(5)2-11/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGUNYFTVCEPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401228996 | |

| Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573762-57-9 | |

| Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573762-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401228996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-3-(trifluoromethyl)picolinonitrile (CAS Number: 573762-57-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

5-Nitro-3-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceuticals.[1][2] Its unique molecular architecture, featuring a pyridine core substituted with a nitro group, a trifluoromethyl group, and a nitrile moiety, imparts a distinct reactivity profile that is highly valuable in the construction of pharmacologically active molecules.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this important building block, with a particular focus on its role in the development of advanced therapeutic agents.

The strategic incorporation of both a trifluoromethyl (CF3) group and a nitro (NO2) group onto the picolinonitrile scaffold results in a molecule with a complex interplay of electronic effects. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, is a well-established bioisostere for improving metabolic stability, binding affinity, and cell permeability of drug candidates. The nitro group, also a potent electron-withdrawing group, serves as a versatile synthetic handle, readily undergoing reduction to an amino group, which can then be further elaborated.[1] This combination of functionalities makes this compound a sought-after precursor in drug discovery programs, most notably in the synthesis of the androgen receptor inhibitor, Apalutamide.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 573762-57-9 | [2][3] |

| Molecular Formula | C₇H₂F₃N₃O₂ | [1][3] |

| Molecular Weight | 217.11 g/mol | [1][4] |

| Appearance | Solid powder or crystalline material | [1] |

| Predicted Boiling Point | 324.8 ± 42.0 °C at 760 mmHg | [5] |

| Predicted Density | 1.58 ± 0.1 g/cm³ | [5] |

| Predicted pKa | -6.78 ± 0.20 | [5] |

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the cyanation of a suitable precursor, typically 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[1] This transformation is a nucleophilic aromatic substitution reaction, where the cyanide ion displaces the chloride leaving group.

Diagram of the General Synthesis Pathway

Caption: General synthetic scheme for this compound.

The choice of cyanide source and reaction conditions is critical for achieving high yields and purity. While various cyanide reagents can be employed, copper(I) cyanide is often utilized, as it can facilitate the displacement of aryl halides that are otherwise unreactive.[1] The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Experimental Protocol: Synthesis of this compound (Illustrative)

Materials:

-

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) and copper(I) cyanide (1.1 - 1.5 eq).

-

Under a stream of inert gas, add anhydrous DMF to the flask.

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined by reaction monitoring (e.g., by TLC or LC-MS).

-

Stir the reaction mixture at the elevated temperature for several hours until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted characteristic spectroscopic features based on the structure of this compound.

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the nitro, trifluoromethyl, and nitrile groups.

¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the pyridine ring carbons will be influenced by the electron-withdrawing substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring.

IR Spectroscopy:

-

C≡N stretch: A sharp absorption band is expected in the region of 2240-2220 cm⁻¹.

-

NO₂ asymmetric stretch: A strong absorption is anticipated around 1550-1500 cm⁻¹.

-

NO₂ symmetric stretch: A strong absorption is expected around 1360-1300 cm⁻¹.

-

C-F stretches: Strong absorptions will be present in the region of 1350-1100 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 217.11. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the nitrile group (CN).

Reactivity and Synthetic Applications

The rich functionality of this compound makes it a versatile intermediate for a variety of chemical transformations.

Diagram of Key Reactions

Caption: Key synthetic transformations of this compound.

Reduction of the Nitro Group

One of the most important reactions of this compound is the selective reduction of the nitro group to an amine. This transformation is a key step in the synthesis of Apalutamide.[6]

Experimental Protocol: Reduction to 5-Amino-3-(trifluoromethyl)picolinonitrile [6]

Materials:

-

This compound

-

Iron powder

-

Ethyl acetate

-

Acetic acid

Procedure:

-

In a reaction flask, combine this compound (1.0 eq) and iron powder (approx. 4.5 eq).

-

Add a mixture of ethyl acetate and acetic acid (e.g., 1:1 v/v).

-

Heat the reaction mixture with stirring. A typical temperature is reflux, but this should be optimized.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (a reported reaction time is 15 hours).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in pentane or hexane) to yield 5-amino-3-(trifluoromethyl)picolinonitrile. A reported yield for this transformation is 91%.[6]

This resulting amine is a versatile intermediate that can be further functionalized, for example, by conversion to an isothiocyanate, which is another key step in the synthesis of Apalutamide.

Safety and Handling

This compound should be handled with care by trained professionals in a well-ventilated laboratory. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, based on its functional groups and data for related compounds, the following hazards should be considered:

-

Toxicity: The compound is likely to be harmful if swallowed, inhaled, or in contact with skin.[7][8]

-

Irritation: It may cause skin and eye irritation.[9]

-

Flammability: While it is a solid, it may be combustible.[9]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Use in a chemical fume hood to avoid inhalation of dust.

In case of exposure, seek immediate medical attention. For spills, follow standard laboratory procedures for cleaning up solid chemical waste.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of reactive functional groups allows for its use in the synthesis of complex and biologically active molecules, most notably as a key intermediate in the production of the prostate cancer drug Apalutamide. Understanding its synthesis, reactivity, and handling is crucial for researchers and drug development professionals seeking to leverage its potential in their own synthetic endeavors. As the demand for sophisticated pharmaceutical agents continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.

References

-

PharmaCompass. (n.d.). This compound. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- European Patent Office. (n.d.). EP 2 368 550 B1.

-

Pharmaffiliates. (n.d.). 5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive.... Retrieved from [Link]

- Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Google Patents. (n.d.). EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

- Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1244.

- Domingues, P., et al. (2016). Recent Advances on Mass Spectrometry Analysis of Nitrated Phospholipids. Analytical Chemistry, 88(6), 3044-3053.

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

- Yu, J. X., & Kodadek, T. (2014). New Frontiers and Developing Applications in 19F NMR. Journal of the American Chemical Society, 136(42), 14698–14707.

-

Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: air particulate matter, soot, and reaction product studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

- Nowick, J. (n.d.). Multiplet Guide and Workbook.

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants Coupling Constants the chemical shift. Retrieved from [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. clearsynth.com [clearsynth.com]

- 4. GSRS [precision.fda.gov]

- 5. 5-Nitro-3-trifluoroMethylpyridine-2-carbonitrile | 573762-57-9 [chemicalbook.com]

- 6. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. compoundchem.com [compoundchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | C7H2F3N3O2 | CID 21874893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 5-Nitro-3-(trifluoromethyl)picolinonitrile

An In-depth Technical Guide: Physicochemical Properties of 5-Nitro-3-(trifluoromethyl)picolinonitrile

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, reactivity, and analytical methodologies for this compound (CAS No. 573762-57-9). As a critical intermediate in the synthesis of advanced pharmaceutical compounds, including the androgen receptor inhibitor Apalutamide, a thorough understanding of its characteristics is paramount for researchers, process chemists, and drug development professionals.[1][2] This document synthesizes experimental and predicted data to offer field-proven insights into its handling, application, and characterization, grounded in authoritative references.

Molecular Identity and Structure

This compound is a highly substituted heterocyclic compound built on a pyridine core. The strategic placement of three powerful electron-withdrawing groups—a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a nitrile group (-C≡N)—profoundly influences its chemical behavior and physical properties.

Nomenclature and Chemical Identifiers

-

IUPAC Name: 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile[3][4]

-

Synonyms: 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile, 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine[5][6]

Core Physicochemical Properties

The compound's properties are a direct consequence of its complex molecular architecture. The trifluoromethyl group imparts lipophilicity, while the nitro and nitrile groups introduce significant polarity and sites for chemical interaction.

Physical State and Thermal Behavior

The compound exists as a solid powder or crystalline material at standard temperature and pressure.[8] While its melting point has not been definitively reported in peer-reviewed literature, its predicted boiling point is high, reflecting strong intermolecular dipole-dipole forces.[8]

Solubility Profile

The solubility is a tale of two competing factors. The polar nitro and nitrile moieties allow for hydrogen bonding with protic solvents, but the fluorinated group enhances lipophilicity.

-

Aqueous Solubility: Characterized as slightly soluble in water.[8] The topological polar surface area (TPSA) of 82.5 Ų suggests a capacity for interaction with polar solvents, though this is counteracted by the nonpolar regions of the molecule.[3][8]

-

Organic Solubility: It demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, and dimethylformamide (DMF).[8] Alcohols like ethanol and methanol are also suitable solvents.[8]

Acidity, Basicity, and Partitioning

The electronic nature of the substituents dominates the acid-base properties.

-

pKa: The predicted pKa is approximately -6.78.[8] This extremely low value signifies that the pyridine nitrogen is exceptionally weakly basic. Expert Insight: This is a direct result of the profound inductive and resonance electron-withdrawal by the -NO₂, -CF₃, and -CN groups. These groups delocalize the nitrogen's lone pair of electrons, making them unavailable for protonation under typical aqueous conditions. For context, the pKa of unsubstituted pyridine is approximately 5.2.[8][10]

-

LogP: The XLogP3 value of 1.6 indicates moderate lipophilicity, balancing the polar and nonpolar characteristics of the molecule.[4][8] This value is critical for predicting its behavior in biphasic systems, such as those encountered in drug absorption and distribution studies.

Table 1: Summary of Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₃N₃O₂ | [8][9] |

| Molecular Weight | 217.10 g/mol | [3][4][8] |

| Physical Form | Solid, crystalline powder | [8] |

| Predicted Boiling Point | 324.8 ± 42.0 °C | [8][9] |

| Predicted Density | 1.6 ± 0.1 g/cm³ | [3][9] |

| Predicted pKa | -6.78 ± 0.20 | [8] |

| XLogP3 | 1.6 | [4][8] |

| Topological Polar Surface Area | 82.5 Ų | [3][8] |

| Predicted Flash Point | 150.3 ± 27.9 °C | [9] |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as a building block in more complex molecules.

Primary Synthetic Routes

The most commonly cited synthesis involves a nucleophilic substitution reaction on a pre-functionalized pyridine ring.

-

Cyanation of a Halogenated Precursor: This involves the substitution of a chlorine atom from 2-chloro-5-nitro-3-(trifluoromethyl)pyridine using a cyanide source like zinc cyanide or copper(I) cyanide.[8][9]

-

Nitration: An alternative, though less detailed in available literature, is the direct nitration of 3-(trifluoromethyl)picolinonitrile to introduce the nitro group.[8]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. China 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6,Buy 5-Amino-3-(trifluoromethyl) Picolinonitrile 573762-62-6 Online -china-sinoway.com [china-sinoway.com]

- 3. 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | C7H2F3N3O2 | CID 21874893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | 573762-57-9 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile | CAS No- 573762-57-9 [chemicea.com]

- 8. Buy this compound | 573762-57-9 [smolecule.com]

- 9. CAS#:573762-57-9 | 5-Nitro-3-trifluoromethylpyridine-2-carbonitrile | Chemsrc [chemsrc.com]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

Spectroscopic Profile of 5-Nitro-3-(trifluoromethyl)picolinonitrile: A Technical Guide for Researchers

Introduction

5-Nitro-3-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core substituted with a nitro group, a trifluoromethyl group, and a nitrile group, results in a unique electronic profile, making it a valuable building block for the synthesis of more complex molecules.[1] The electron-withdrawing nature of the substituents renders the aromatic ring electron-deficient, influencing its reactivity and spectroscopic properties. This guide provides an in-depth analysis of the spectroscopic data for this compound, including predicted ¹H NMR and ¹³C NMR, and characteristic IR absorption bands. Detailed protocols for data acquisition are also presented to ensure reproducibility and accuracy in a research setting.

Molecular and Spectroscopic Properties

The molecular formula of this compound is C₇H₂F₃N₃O₂, with a molecular weight of 217.10 g/mol .[2][3] The structural arrangement of its functional groups gives rise to a distinct spectroscopic signature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of readily available experimental spectra in public databases, a predicted ¹H NMR spectrum is presented. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring. The significant electron-withdrawing effects of the nitro, trifluoromethyl, and nitrile groups will cause these protons to be deshielded, resulting in chemical shifts in the downfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.45 | d | H-6 |

| ~9.15 | d | H-4 |

Note: Data is predicted and should be confirmed by experimental analysis. The coupling constant between H-4 and H-6 is expected to be small (in the range of 2-3 Hz).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound will reflect the seven carbon atoms in the molecule, each with a unique chemical environment. The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts significantly influenced by the attached substituents. The carbon of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms, while the nitrile carbon will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-6 |

| ~145 | C-5 |

| ~140 | C-2 |

| ~135 | C-4 |

| ~130 (q) | C-3 |

| ~120 (q) | CF₃ |

| ~115 | CN |

Note: Data is predicted and should be confirmed by experimental analysis. 'q' denotes a quartet multiplicity due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups. The strong electron-withdrawing nature of the substituents influences the exact position of these absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2260-2220 | Nitrile (C≡N) | Stretching |

| 1550-1475 | Nitro (NO₂) | Asymmetric Stretching |

| 1360-1290 | Nitro (NO₂) | Symmetric Stretching |

| 1300-1100 | C-F | Stretching |

| 1600-1400 | Aromatic C=C and C=N | Ring Stretching |

The nitrile stretch is expected to be a sharp, intense band in a relatively uncongested region of the spectrum.[1] The nitro group will show two strong absorptions corresponding to its asymmetric and symmetric stretching modes.[1] The C-F bonds of the trifluoromethyl group will also produce strong bands in the fingerprint region.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

-

Spectral Analysis: Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the signals in the ¹H spectrum and determine the multiplicities and coupling constants. Assign the signals in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

FT-IR Spectroscopy Protocol

Caption: Workflow for FT-IR data acquisition using ATR.

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

-

Sample Scan: Acquire the IR spectrum of the sample. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the wavenumbers of the major absorption bands. Assign these bands to the corresponding functional group vibrations based on established correlation tables and comparison with reference spectra.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the characteristic IR absorption bands, serve as a valuable reference for the identification and characterization of this compound in a research setting. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results. It is recommended that the predicted NMR data be confirmed by experimental measurement for any critical applications.

References

-

PharmaCompass. This compound. Retrieved from [Link]

-

precisionFDA. This compound. Retrieved from [Link]

- Yuan, J., et al. (2021). Supporting Information for Site-Specific CH Chalcogenation of Quinoxalin-2(1H)-ones. The Royal Society of Chemistry.

-

The Open Biotechnology Journal. Application of FT-IR Spectroscopy for Investigation of Pink Water Remediation by Pine Bark. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Chemicalbridge. This compound. Retrieved from [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of 5a. Retrieved from [Link]

-

SpectraBase. (p-Nitrobenzylidene)malononitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 5-Nitro-3-(trifluoromethyl)picolinonitrile

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 5-Nitro-3-(trifluoromethyl)picolinonitrile, a key intermediate in contemporary drug discovery. While a definitive public crystal structure has yet to be reported, this document presents a hypothesized structure and outlines the complete experimental and computational workflow for its determination and analysis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, data interpretation, and the significance of crystallographic data in understanding molecular architecture and its implications for medicinal chemistry. We delve into the synthesis, crystallization, and single-crystal X-ray diffraction (XRD) analysis, providing a self-validating framework for obtaining and interpreting high-quality crystallographic data.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitro group, a trifluoromethyl group, and a nitrile moiety.[1][2][3] Its molecular formula is C₇H₂F₃N₃O₂ and it has a molecular weight of approximately 217.10 g/mol .[1][3][4] This molecule serves as a versatile building block in the synthesis of more complex and biologically active compounds.[1] The pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets.[5][6][7] The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the hydrogen bonding capabilities of the nitrile and nitro moieties, makes this compound a valuable precursor for developing novel therapeutics, including kinase inhibitors and androgen receptor modulators.[8]

Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount for rational drug design. Single-crystal X-ray diffraction (XRD) provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for predicting how a molecule will interact with a biological target.[9][10][11][12] This guide will, therefore, detail the process of elucidating the crystal structure of this compound, from synthesis to structural refinement.

Synthesis and Crystallization

A reliable synthesis and a carefully controlled crystallization process are the cornerstones of obtaining high-quality single crystals suitable for XRD analysis.

Synthetic Pathway

Several synthetic routes to this compound have been reported. A common method involves the substitution of a chlorine atom with a cyano group on a pyridine precursor.[1] Another approach is the nitration of 3-(trifluoromethyl)picolinonitrile.[1] A plausible synthetic scheme is outlined below:

Caption: A potential synthetic route for this compound.

Crystallization Protocol: The Art of Crystal Growth

The goal of crystallization is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm).[10] The choice of solvent and crystallization technique is critical and often requires empirical screening. Given the chemical nature of the target compound, a range of solvents with varying polarities should be explored.

Step-by-Step Crystallization Protocol:

-

Purification: The crude product from the synthesis must be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

-

Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a small vial. The vial is covered with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a small, open vial. This vial is then placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a small loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage during handling and mounting.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal XRD is a powerful, non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[9][11]

The Experimental Workflow

The process of determining a crystal structure via single-crystal XRD follows a well-defined workflow:

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[10]

-

Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[11] As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[13] Data is typically collected over a wide range of angles to ensure a complete dataset.[11]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the diffraction spots are integrated, and a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_o|) is generated.

-

Structure Solution: This is the most critical step, where the "phase problem" is solved. For small molecules, direct methods or Patterson methods are typically used to determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed structure factor amplitudes (|F_o|) and the calculated structure factor amplitudes (|F_c|) based on the model. This involves adjusting atomic positions, thermal parameters, and occupancies.

-

Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking for residual electron density, analyzing bond lengths and angles, and using software tools like PLATON to check for missed symmetry or other potential issues.

Hypothetical Crystal Structure of this compound

Based on the molecular structure and common packing motifs for similar aromatic compounds, we can hypothesize the following crystallographic parameters for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 994 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Molecular Structure Visualization:

Caption: A 2D representation of the molecular structure of this compound.

Key Structural Features and Intermolecular Interactions:

In the solid state, the packing of this compound molecules would likely be governed by a combination of weak intermolecular interactions. The planar pyridine ring would favor π-π stacking interactions. Additionally, the electronegative nitrogen and oxygen atoms of the nitro and nitrile groups, along with the fluorine atoms of the trifluoromethyl group, would likely participate in a network of C-H···N, C-H···O, and C-H···F hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice.

Conclusion: From Structure to Application

The determination of the crystal structure of this compound provides invaluable insights for drug development professionals. The precise knowledge of its molecular conformation and intermolecular interactions can inform the design of more potent and selective drug candidates. Furthermore, understanding the solid-state properties of this intermediate is crucial for formulation development and ensuring the stability and bioavailability of the final active pharmaceutical ingredient. This guide provides a comprehensive framework for obtaining and interpreting this critical data, empowering researchers to accelerate the drug discovery process.

References

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

What is Single Crystal X-ray Diffraction?. YouTube. [Link]

- EP 2 368 550 B1.

-

5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | C7H2F3N3O2 | CID 21874893. PubChem. [Link]

-

This compound. precisionFDA. [Link]

-

This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

- EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases.

-

Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. MDPI. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

Sources

- 1. Buy this compound | 573762-57-9 [smolecule.com]

- 2. GSRS [precision.fda.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile | C7H2F3N3O2 | CID 21874893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. fiveable.me [fiveable.me]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. pulstec.net [pulstec.net]

- 13. youtube.com [youtube.com]

Solubility of 5-Nitro-3-(trifluoromethyl)picolinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Nitro-3-(trifluoromethyl)picolinonitrile in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed examination of the solubility characteristics of this compound (CAS No. 573762-57-9), a key heterocyclic intermediate in medicinal chemistry and materials science.[1][2] Understanding its behavior in various organic solvents is paramount for researchers and drug development professionals to ensure efficiency in synthesis, purification, formulation, and screening protocols. This document synthesizes theoretical principles with practical methodologies to offer a comprehensive resource.

Introduction: The Strategic Importance of Solubility Profiling

This compound is a substituted pyridine derivative whose structural features make it a valuable building block in the synthesis of bioactive molecules and advanced materials.[1] Its utility in pharmaceutical development, particularly as an intermediate, necessitates a thorough understanding of its solubility.[1][3] Solubility is a critical physicochemical parameter that dictates reaction kinetics, influences the choice of purification methods like recrystallization and chromatography, and ultimately impacts the bioavailability of active pharmaceutical ingredients (APIs). Poor solubility can create significant hurdles in formulation and clinical development.[4] This guide delves into the molecular attributes governing the solubility of this compound and outlines robust methodologies for its empirical determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is a direct consequence of its distinct molecular architecture. The molecule incorporates several functional groups on a pyridine core, each contributing uniquely to its overall polarity and lipophilicity.

-

Pyridine Ring: The core aromatic heterocycle provides a baseline level of hydrophobic character.

-

Nitrile Group (-C≡N): This is a strongly polar group that can act as a hydrogen bond acceptor, promoting interactions with polar solvents.[1]

-

Nitro Group (-NO₂): Another highly polar, electron-withdrawing group, the nitro moiety also serves as a hydrogen bond acceptor, enhancing solubility in polar media.[1]

-

Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawer but also significantly increases the molecule's lipophilicity (fat-solubility) and hydrophobic character.[1]

The interplay between the polar nitrile and nitro groups and the lipophilic trifluoromethyl group results in a molecule with moderate lipophilicity, as indicated by its calculated XLogP3 value of 1.6.[1][5] This balance suggests limited aqueous solubility but enhanced solubility in a range of organic solvents.[1]

Key Physicochemical Properties

A summary of the compound's essential properties is presented below, providing a quantitative basis for understanding its solubility profile.

| Property | Value | Source |

| CAS Number | 573762-57-9 | [1][2] |

| Molecular Formula | C₇H₂F₃N₃O₂ | [1][2][5] |

| Molecular Weight | 217.1 g/mol | [1][2][5] |

| XLogP3 | 1.6 | [1][5] |

| Topological Polar Surface Area | 82.5 Ų | [1][5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [5] |

Qualitative Solubility Analysis and Solvent Selection

Based on its molecular structure, this compound is expected to exhibit favorable solubility in polar organic solvents, while its solubility in water is slight.[1] The selection of an appropriate solvent is guided by the principle of "like dissolves like."

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are anticipated to be excellent choices.[1][6] Their high polarity and ability to accept hydrogen bonds readily interact with the nitrile and nitro groups of the solute.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are also suitable solvents.[1][6] Methanol, in particular, has been noted for use in recrystallization procedures for related compounds, indicating good solvating power.[1]

-

Moderately Polar Solvents: Ethyl acetate is a viable solvent, as evidenced by its use in column chromatography for purification of related structures, which requires good solubility.[1][3]

-

Chlorinated Solvents: Dichloromethane and chloroform are expected to effectively solvate the compound due to favorable dipole interactions with its polar functional groups and the electron-deficient aromatic system.[1]

The following diagram illustrates the relationship between the compound's molecular features and solvent properties.

Caption: Relationship between molecular features and solubility.

Standardized Protocols for Quantitative Solubility Determination

To move beyond qualitative estimates, rigorous experimental determination is required. The following protocols represent industry-standard methods for accurately measuring equilibrium solubility.

Protocol 1: Equilibrium Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[7] It is reliable and ensures that the solution has reached true saturation.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to confirm that equilibrium is reached.[7]

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator. Equilibration time is critical; a duration of 24 to 48 hours is typical to ensure saturation is achieved.[7]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by careful collection of the liquid, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with an appropriate solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard calibration curve, prepared from known concentrations of the compound, must be used to calculate the final solubility value (e.g., in mg/mL or mol/L).

-

Protocol 2: High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, especially during early-stage development, a 96-well plate-based method is highly efficient.

Methodology:

-

Compound Dispensing: Prepare a stock solution of the compound, typically in DMSO. Dispense a small, precise aliquot (e.g., 10 µL of a 10 mM stock) into the wells of a 96-well filter plate.

-

Solvent Addition: Add the various organic test solvents to the wells (e.g., 190 µL) to reach the target final concentration.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 4 hours).

-

Filtration: Place the filter plate on top of a 96-well collection plate and use a vacuum manifold to filter the saturated solutions, separating them from any undissolved precipitate.

-

Analysis: Analyze the filtrate in the collection plate. UV/Vis spectroscopy is a common and rapid analysis method. Alternatively, for higher accuracy or for compounds with low UV absorbance, LC/MS/MS or HPLC can be employed.

The general workflow for experimental solubility determination is visualized below.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion and Strategic Implications

This compound possesses a molecular structure that confers good solubility in a range of common polar organic solvents, from aprotic systems like DMSO and acetone to protic solvents like methanol and ethanol. This favorable profile simplifies its use in synthetic organic chemistry and facilitates purification via standard techniques. For drug development professionals, this solubility behavior is advantageous for creating stock solutions for biological screening and for initial formulation development.

While this guide provides a robust framework, it is imperative that quantitative, temperature-dependent solubility studies are performed for specific applications. Such data is critical for optimizing crystallization processes, preventing precipitation in formulations, and ensuring reproducible results in both research and manufacturing environments.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

-

PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

National Center for Biotechnology Information. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. [Link]

Sources

- 1. Buy this compound | 573762-57-9 [smolecule.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]

- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

The Emergence of a Key Intermediate: A Technical Guide to 5-Nitro-3-(trifluoromethyl)picolinonitrile

This guide provides an in-depth exploration of 5-Nitro-3-(trifluoromethyl)picolinonitrile, a critical intermediate in contemporary pharmaceutical synthesis. We will delve into its discovery, pivotal role in drug development, detailed synthetic protocols, and key chemical characteristics. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both a historical perspective and practical, actionable insights.

Introduction: A Molecule of Strategic Importance

This compound, with the CAS number 573762-57-9, is a highly functionalized pyridine derivative.[1] Its structure, featuring a nitro group, a trifluoromethyl group, and a nitrile on a pyridine ring, makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of its substituents significantly influences its reactivity, rendering it an ideal precursor for complex heterocyclic structures. While its potential applications span various domains of chemistry, its most notable contribution to date is its role as a key intermediate in the synthesis of Apalutamide, a potent next-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[2]

The Discovery and Historical Context: A Journey Intertwined with Cancer Therapy

The history of this compound is intrinsically linked to the development of advanced treatments for prostate cancer. While a definitive, standalone discovery paper for this compound is not prominent in the literature, its synthesis and utility were first detailed in patents related to the synthesis of Apalutamide. These early disclosures, emerging from research focused on novel androgen receptor modulators, mark the compound's entry into the scientific landscape.

The development of Apalutamide was a significant milestone in the fight against castration-resistant prostate cancer. Researchers at the University of California were instrumental in its initial discovery, with further development led by Janssen Research & Development.[3] The first public descriptions of the synthesis and use of precursors like this compound appeared in patent applications published around 2007.[3] This timeline firmly places the "discovery" of this picolinonitrile derivative within the context of a targeted drug discovery program, highlighting its designed purpose as a crucial component for building the Apalutamide molecule.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, typically appearing as a crystalline material.[1] Its molecular formula is C₇H₂F₃N₃O₂, with a molecular weight of approximately 217.11 g/mol .[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₃N₃O₂ | [2] |

| Molecular Weight | 217.11 g/mol | [4] |

| CAS Number | 573762-57-9 | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in polar aprotic solvents like DMSO, acetone, and DMF. | [1] |

Spectroscopic Characterization:

The structural features of this compound give rise to a distinct spectroscopic signature. While experimental data from peer-reviewed journals is limited, predicted data and information from technical data sheets provide valuable insights.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals | Interpretation | Source(s) |

| IR (Infrared) | ~2220-2260 cm⁻¹ (sharp, strong) | C≡N (nitrile) stretching vibration. | [1] |

| ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ | Asymmetric and symmetric N-O stretching of the nitro group. | [1] | |

| ¹H NMR | Aromatic protons on the pyridine ring. | The exact chemical shifts are influenced by the electron-withdrawing substituents. | Predicted |

| ¹³C NMR | Resonances for the pyridine ring carbons, the nitrile carbon, and the trifluoromethyl carbon. | The trifluoromethyl carbon would appear as a quartet due to coupling with fluorine. | Predicted |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight. | Fragmentation patterns would show losses of the nitro and nitrile groups. | [1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound has been approached through various routes, with the most common methods detailed in the patent literature for the production of Apalutamide. Below is a detailed protocol based on these established methods.

Method 1: Cyanation of a Chloropyridine Precursor

This is one of the most direct and widely cited methods for the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound via cyanation.

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-5-nitro-3-(trifluoromethyl)pyridine and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: To this solution, add copper(I) cyanide (CuCN). The use of a cyanide source is a critical step in introducing the nitrile functionality onto the pyridine ring.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically in the range of 100-150 °C) and maintain it for several hours, monitoring the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The mixture is then typically poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Rationale for Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to allow the reaction to be conducted at the required high temperatures for the nucleophilic aromatic substitution to proceed efficiently.

-

Catalyst/Reagent: Copper(I) cyanide is a common and effective reagent for the cyanation of aryl halides in what is known as a Rosenmund-von Braun reaction. The copper facilitates the displacement of the chloride with the cyanide nucleophile.

The Pivotal Role in Apalutamide Synthesis

The primary significance of this compound lies in its function as a precursor to 5-amino-3-(trifluoromethyl)picolinonitrile, a key building block for the construction of the thiohydantoin core of Apalutamide.

Workflow Diagram:

Caption: Reduction of the nitro group to form the corresponding amine.

Step-by-Step Protocol for Reduction:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder and a catalytic amount of hydrochloric acid. This combination is a classic and effective method for the reduction of aromatic nitro groups.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Work-up and Isolation: After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts. The filtrate is then concentrated, and the resulting crude product is purified, often by recrystallization or column chromatography, to yield 5-amino-3-(trifluoromethyl)picolinonitrile. [3] Justification of Experimental Choices:

-

Reducing Agent: The use of iron in acidic media is a cost-effective and efficient method for the reduction of nitroarenes. It is a heterogeneous reaction, and the work-up is relatively straightforward. Other reducing agents such as tin(II) chloride or catalytic hydrogenation can also be employed.

The resulting 5-amino-3-(trifluoromethyl)picolinonitrile is then converted to an isothiocyanate, which undergoes a cyclization reaction with another advanced intermediate to form the final Apalutamide drug substance. [5]

Conclusion: An Indispensable Component in Modern Pharmaceutical Synthesis

This compound serves as a prime example of a molecule whose importance is defined by its application. While its independent discovery is not a landmark event in chemical history, its role as a key intermediate in the synthesis of a life-extending cancer therapeutic underscores its significance. The synthetic routes to this compound are robust and well-documented in the patent literature, providing a clear pathway for its production on a large scale. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and handling of this key intermediate is essential for the continued production and potential future development of related therapeutic agents.

References

-

Wikipedia. (2024). Apalutamide. Available at: [Link]

-

PubChem. Process for the preparation of apalutamide - Patent US-2021206742-A1. Available at: [Link]

-

Deeks, E. D. (2018). Apalutamide: First Global Approval. Drugs, 78(7), 775–782. Available at: [Link]

-

Rath, K. S., & Raj, G. V. (2021). The development of apalutamide for the treatment of prostate cancer. Expert Opinion on Drug Discovery, 16(3), 217–226. Available at: [Link]

-

Grokipedia. Apalutamide. Available at: [Link]

-

PrecisionFDA. (2025, March 7). What is the approval history and clinical development pathway of Erleada?. Available at: [Link]

-

UCLA Newsroom. (2018, March 15). How Michael Jung's team created a drug to extend the lives of men with prostate cancer. Available at: [Link]

- Google Patents. WO2021033098A1 - Process for the preparation of apalutamide.

-

PrecisionFDA. This compound. Available at: [Link]

-

PharmaCompass. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

- Google Patents. WO2018136001A1 - Process for preparing apalutamide.

-

European Patent Office. EP 3802515 B1 - PROCESS FOR THE PREPARATION OF APALUTAMIDE. Available at: [Link]

- Google Patents. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide.

Sources

- 1. Buy this compound | 573762-57-9 [smolecule.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

A Technical Guide to the Reactivity Profile of 5-Nitro-3-(trifluoromethyl)picolinonitrile

Introduction

5-Nitro-3-(trifluoromethyl)picolinonitrile, identified by CAS Number 573762-57-9, is a highly functionalized pyridine derivative that has emerged as a critical building block in modern synthetic chemistry.[1] Its structure is characterized by a pyridine ring substituted with three powerful electron-withdrawing groups: a nitro group (-NO2) at the C5 position, a trifluoromethyl group (-CF3) at the C3 position, and a cyano group (-CN) at the C2 position. This unique electronic architecture renders the pyridine nucleus exceptionally electron-deficient, dictating a reactivity profile dominated by susceptibility to nucleophilic attack and selective transformations of its functional groups. This guide provides an in-depth analysis of the synthesis and core reactivity of this versatile intermediate, offering field-proven insights for researchers in drug discovery, agrochemicals, and materials science. Its utility is notably highlighted by its role as a key intermediate in the synthesis of pharmaceuticals such as Apalutamide, an androgen receptor inhibitor.[1]

Molecular Properties and Physicochemical Data

The strategic placement of the three electron-withdrawing substituents profoundly influences the molecule's physical and chemical properties. The trifluoromethyl group enhances thermal stability and lipophilicity, while the overall electronic deficiency results in extremely weak basicity of the pyridine nitrogen.[2]

| Property | Value | Source |

| IUPAC Name | 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile | [2][3] |

| Molecular Formula | C₇H₂F₃N₃O₂ | [1][2] |

| Molecular Weight | 217.1 g/mol | [1][2] |

| CAS Number | 573762-57-9 | [1] |

| XLogP3 | 1.6 | [2] |

| pKa (Predicted) | -6.78 ± 0.20 | [2] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, acetone) and alcohols. | [2] |

Synthesis of the Core Scaffold

The preparation of this compound is primarily achieved via the cyanation of a halogenated precursor, which itself is synthesized from a corresponding pyridinol. This multi-step approach ensures high purity and yield of the final product.

Workflow: Synthesis of this compound

Caption: Key synthetic pathway to the title compound.

Protocol 1: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

The conversion of the pyridinol to the 2-chloro derivative is a critical step, activating the C2 position for subsequent displacement. The use of thionyl chloride (SOCl₂) with a catalytic amount of DMF (Vilsmeier-Haack conditions) or stronger chlorinating agents like phosphorus oxychloride (POCl₃) is effective.

Step-by-Step Methodology:

-

To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (SOCl₂) (10-15 eq).[4]

-

Add N,N-dimethylformamide (DMF) (2.0 eq) as a catalyst.[4]

-

Heat the reaction mixture to 100°C and stir for 10-12 hours, monitoring completion by TLC or LC-MS.[4]

-

Upon completion, cool the mixture and carefully concentrate under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid.[4]

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to afford the crude product, which is often of sufficient purity for the next step.[4]

Protocol 2: Cyanation to this compound

This transformation is a classic Rosenmund–von Braun reaction. The choice of a copper(I) cyanide catalyst is crucial for facilitating the nucleophilic substitution of the chloride on the electron-deficient pyridine ring.

Step-by-Step Methodology:

-

Combine 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq) and copper(I) cyanide (CuCN) (1.2-1.5 eq) in a high-boiling point aprotic solvent like DMF or NMP.

-

Heat the mixture to 140-160°C under an inert atmosphere (N₂ or Ar).

-

Stir vigorously for 12-24 hours, monitoring the reaction progress.

-

After cooling, quench the reaction mixture with an aqueous solution of ferric chloride or ammonium hydroxide to complex with copper salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield the pure picolinonitrile.[2]

Core Reactivity Profile

The molecule's reactivity is governed by its three functional groups, each offering a handle for distinct chemical transformations.

A. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the substituents. The positions ortho (C2, C4) and para (C6) to the C5-nitro group are particularly electrophilic. While the title compound lacks a conventional leaving group, its precursor, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, is an excellent substrate for SNAr reactions.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the electronegative oxygen atoms of the ortho/para nitro group. Subsequent elimination of the chloride ion restores aromaticity.

SNAr Mechanism

Caption: Addition-elimination mechanism of SNAr.

B. Selective Reduction of the Nitro Group

A cornerstone transformation for this scaffold is the selective reduction of the nitro group to a primary amine, yielding 5-amino-3-(trifluoromethyl)picolinonitrile. This product is a versatile intermediate for further derivatization.

Causality Behind Experimental Choices: The primary challenge is achieving chemoselectivity, reducing the nitro group without affecting the nitrile. While catalytic hydrogenation can be used, over-reduction or dehalogenation (if present) can be a risk.[6] Metal-in-acid reductions, particularly with iron, are highly effective and widely used because they are robust, cost-effective, and exhibit excellent selectivity for the nitro group in the presence of nitriles.[7][8]

Comparison of Nitro Reduction Methods

| Reagent System | Conditions | Selectivity | Causality/Insight |

| Fe / Acetic Acid | Reflux, 1-2 h | Excellent | Classic Béchamp reduction conditions; highly selective for nitro groups.[7][8] |

| Fe / HCl / EtOH | Reflux, 12 h | Excellent | Provides high yield; workup requires neutralization of acid.[7] |

| H₂ / Raney-Ni | THF, 24 h | Good | Milder than Pd/C; less prone to reducing the nitrile or causing dehalogenation.[6][9] |

| SnCl₂ | EtOH / Acetic Acid | Good | Mild conditions, but workup can be complicated by tin salt precipitation.[10] |

Protocol 3: Reduction with Iron in Acetic Acid

Step-by-Step Methodology:

-

Suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethyl acetate and acetic acid (1:1 v/v).[7][11]

-

Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.[7][11]

-

Wash the Celite® pad thoroughly with ethyl acetate.

-

Combine the filtrates and carefully neutralize with a saturated aqueous NaHCO₃ or Na₂CO₃ solution.

-

Extract the aqueous layer with ethyl acetate. Combine all organic phases, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[7]

-

The resulting crude 5-amino-3-(trifluoromethyl)picolinonitrile can be purified by column chromatography or recrystallization to yield a solid product.[7]

C. Transformations of the Nitrile Group

While less common in synthetic routes leveraging this specific scaffold, the nitrile group can undergo hydrolysis or reduction.

-

Hydrolysis: Under strong acidic or basic conditions with heating, the nitrile can be hydrolyzed to a carboxylic acid (5-nitro-3-(trifluoromethyl)picolinic acid) or, under milder basic conditions, an amide.[12][13] This reaction proceeds via nucleophilic attack on the nitrile carbon, followed by tautomerization and further hydrolysis.[14][15]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the nitrile to a primary amine (a -CH₂NH₂ group).[15] This is generally avoided as it is not chemoselective and would also reduce the nitro group.

D. Subsequent Derivatization: A Gateway to Complex Molecules

The true value of this compound lies in its conversion to the corresponding 5-amino derivative, which serves as a nucleophilic handle for building more complex structures. A prime example is its conversion to an isothiocyanate, a key electrophilic partner in the synthesis of thiourea-containing compounds.[16]

Derivatization Pathway

Caption: Key derivatization of the scaffold post-reduction.

Protocol 4: Synthesis of 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile

Step-by-Step Methodology:

-

Dissolve 5-amino-3-(trifluoromethyl)picolinonitrile (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

-

Add this solution to a biphasic mixture of water and chloroform containing thiophosgene (CSCl₂) (1.1-1.2 eq) and a base such as calcium carbonate or sodium bicarbonate to neutralize the HCl byproduct.[11]

-

Stir the mixture vigorously at room temperature for 2-3 hours.

-

Separate the organic layer, wash with water, dry over MgSO₄, and concentrate to yield the crude isothiocyanate, which is often used immediately in the next step due to its reactivity.[11][16]

Conclusion

This compound is a molecule engineered for specific reactivity. Its electron-deficient aromatic core allows for facile nucleophilic aromatic substitution on halogenated precursors, while its functional groups offer orthogonal chemical handles. The selective reduction of the nitro group is the most strategically important reaction, unlocking the nucleophilic potential of the C5 position for building complex molecular architectures. Understanding this reactivity profile enables chemists to leverage this powerful intermediate for the efficient synthesis of high-value compounds in the pharmaceutical and agrochemical industries.

References

- Google P

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

- Google Patents. (n.d.).

-

Grokipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]

-

Reddit. (2018). Reduction of nitro group in the presence of a nitrile. [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

-

Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

PubMed. (2016). Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Buy this compound | 573762-57-9 [smolecule.com]

- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. reddit.com [reddit.com]

- 11. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 15. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 16. benchchem.com [benchchem.com]

The Unseen Forces: A Technical Guide to the Electron-Withdrawing Effects in 5-Nitro-3-(trifluoromethyl)picolinonitrile

Abstract